Product packaging for Ethyl 3-chloropyridazine-4-carboxylate(Cat. No.:CAS No. 1445-54-1)

Ethyl 3-chloropyridazine-4-carboxylate

Cat. No.: B179850
CAS No.: 1445-54-1
M. Wt: 186.59 g/mol
InChI Key: UAEJFCPXIREEHM-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Core in Heterocyclic Chemistry

Overview of Nitrogen-Containing Heterocycles in Modern Chemical Research

Nitrogen-containing heterocycles are a fundamental class of organic compounds that play a crucial role in modern chemical research. nih.govresearchgate.net These cyclic molecules, which incorporate one or more nitrogen atoms within their ring structure, are ubiquitous in nature and form the basis for a vast array of biologically active compounds, including alkaloids, vitamins, and nucleic acids. nih.govmdpi.comnih.gov In fact, over 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, highlighting their immense therapeutic importance. nih.gov The presence of nitrogen atoms imparts unique physicochemical properties to these rings, such as the ability to form hydrogen bonds and engage in dipole interactions, which are critical for molecular recognition and binding to biological targets. mdpi.comblumberginstitute.org

The structural diversity of nitrogen heterocycles is vast, ranging from five-membered rings like pyrrole (B145914) and imidazole (B134444) to six-membered rings such as pyridine (B92270) and its isomers, the diazines. mdpi.com This structural variety allows for fine-tuning of electronic and steric properties, making them indispensable scaffolds in the design of new pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.gov Researchers are continually developing novel synthetic methods to access these complex molecules efficiently and sustainably, further expanding their applications in various scientific fields. researchgate.netfrontiersin.org

Importance of Pyridazine Scaffold in Drug Discovery and Agrochemicals

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in both drug discovery and agrochemical development. nih.govnih.govcofc.edu Its unique arrangement of nitrogen atoms results in a high dipole moment, which can be advantageous for drug-target interactions. thieme-connect.comnih.gov This structural feature, along with its capacity for hydrogen bonding, contributes to its ability to modulate the physicochemical properties of molecules, often improving their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govthieme-connect.com

In medicinal chemistry, the pyridazine core is a key component in a number of approved drugs and is extensively explored for its potential in treating a wide range of diseases, including cancer, hypertension, and infectious diseases. nih.govcofc.edumdpi.comwikipedia.org For instance, pyridazine derivatives have shown promise as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov

The significance of the pyridazine scaffold also extends to the field of agrochemicals. mdpi.com Several commercial herbicides, such as credazine, pyridafol, and pyridate, contain a pyridazine ring. mdpi.comwikipedia.org Recently, researchers have designed and synthesized new pyridazine derivatives that act as potent phytoene (B131915) desaturase (PDS) inhibitors, a key enzyme in carotenoid biosynthesis, demonstrating the ongoing potential of this scaffold in developing novel crop protection agents. rsc.orgacs.org

Contextualizing Ethyl 3-chloropyridazine-4-carboxylate within Pyridazine Derivatives

Molecular Structure and Relevant Functional Groups for Research

This compound is a derivative of pyridazine with the molecular formula C₇H₇ClN₂O₂. uni.luglpbio.com Its structure consists of a pyridazine ring substituted with a chlorine atom at the 3-position and an ethyl carboxylate group at the 4-position.

The key functional groups that make this compound a valuable tool in research are:

The Pyridazine Ring: As discussed, this core provides a unique electronic and steric profile.

The Chlorine Atom: This halogen acts as a good leaving group, making the 3-position of the pyridazine ring susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups at this position.

The Ethyl Carboxylate Group: This ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functionalities such as amides, or it can participate in various coupling reactions.

These functional groups provide multiple reaction sites, allowing for diverse chemical modifications and the synthesis of a wide range of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₇ClN₂O₂
Molecular Weight186.60 g/mol
CAS Number1445-54-1

Note: Data sourced from various chemical suppliers and databases.

Role as a Versatile Synthetic Intermediate

The presence of both a reactive chlorine atom and an ethyl carboxylate group makes this compound a highly versatile synthetic intermediate. chemicalbook.com Its utility is demonstrated in the synthesis of a variety of more complex heterocyclic systems. For example, it can be used in the preparation of pyrazolopyridazines and other fused heterocyclic compounds with potential biological activities.

The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce new substituents. The ester group can be manipulated through hydrolysis, reduction, or reaction with Grignard reagents to further elaborate the molecular structure. This dual reactivity allows for a combinatorial approach to library synthesis, where a wide range of derivatives can be generated from a single starting material, facilitating the exploration of structure-activity relationships (SAR) in drug discovery and agrochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B179850 Ethyl 3-chloropyridazine-4-carboxylate CAS No. 1445-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloropyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEJFCPXIREEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561458
Record name Ethyl 3-chloropyridazine-4-carboxylate
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-54-1
Record name Ethyl 3-chloro-4-pyridazinecarboxylate
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Record name Ethyl 3-chloropyridazine-4-carboxylate
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Record name ethyl 3-chloropyridazine-4-carboxylate
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Synthetic Methodologies and Advanced Reaction Pathways

Chemical Synthesis of Ethyl 3-chloropyridazine-4-carboxylate and Analogues

The synthesis of this compound and its analogues relies on strategic chemical transformations that construct the core pyridazine (B1198779) ring and subsequently introduce the required functional groups. The methodologies employed are diverse, reflecting the broad interest in pyridazine derivatives for their applications in pharmaceuticals and agrochemicals. Key strategies involve the formation of the heterocyclic ring system, followed by or concurrent with the introduction of substituents like the chloro and ethyl carboxylate groups.

The construction of the pyridazine heterocycle is the foundational step in synthesizing the target compound and its analogues. Various synthetic routes have been developed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclization reactions are a fundamental approach to forming the pyridazine ring. mdpi.com A common strategy involves the use of precursors that already contain some of the necessary atoms of the final ring. For instance, the synthesis of methyl 6-chloropyridazine-3-carboxylate, an analogue of the target compound, utilizes a multi-step process that begins with ethyl levulinate and incorporates a key cyclization step. researchgate.net

In a related synthesis for ethyl 4,6-dichloropyridazine-3-carboxylate, a dihydroxy pyridazine precursor is used. The chlorination is achieved by treating ethyl 4,6-dihydroxypyridazine-3-carboxylate with a chlorinating agent like phosphorus oxychloride. chemicalbook.com This process involves heating the precursor with excess phosphorus oxychloride, followed by purification to yield the dichlorinated product. chemicalbook.com This method highlights how a pre-formed pyridazine ring can be functionalized with chloro groups, which are often essential for subsequent reactions or for imparting specific biological activities.

Table 1: Example of Chlorination via Cyclization Precursor

Starting Material Reagent Conditions Product Yield Reference

The Diels-Alder reaction, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, is a powerful tool for constructing pyridazine rings. organic-chemistry.orgacs.org This cycloaddition strategy typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. thieme-connect.com The reaction proceeds with high regioselectivity and under mild conditions, making it a versatile method for accessing a wide range of substituted pyridazines. thieme-connect.comacs.org

The process involves the [4+2] cycloaddition of the tetrazine and a suitable dienophile, followed by the expulsion of a dinitrogen molecule to form the stable aromatic pyridazine ring. oup.com This method has been successfully applied to the synthesis of various pyridazine derivatives, including those with aryl and amino substituents. acs.org The reaction conditions can be optimized by screening different solvents, with polar solvents like dimethyl sulfoxide (DMSO) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) often facilitating the reaction. oup.com

Table 2: Diels-Alder Reaction for Pyridazine Synthesis

Diene Dienophile Conditions Product Type Reference
1,2,4,5-Tetrazines Alkynes HFIP, 40 °C, 24 h Multisubstituted pyridazines oup.com
1,2,3-Triazines 1-Propynylamines Neutral, metal-free 6-Aryl-pyridazin-3-amines organic-chemistry.orgacs.org

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate. ijpcbs.comwikipedia.org This reaction is a versatile tool in heterocyclic chemistry, not only for formylation but also for constructing the heterocyclic rings themselves. ijpcbs.com

In the context of pyridazine synthesis, the Vilsmeier-Haack reagent can be used to activate precursors and facilitate cyclization. For example, the reaction can be applied to pyrrole (B145914) diesters to construct novel pyrrolopyridazine derivatives. ijpcbs.com The reaction involves the electrophilic substitution of an activated ring with a halomethyleniminium salt, which is then hydrolyzed to yield the corresponding aldehyde or ketone. wikipedia.org This functionality can then be used in subsequent steps to complete the synthesis of the desired pyridazine analogue. thieme-connect.comresearchgate.netacs.org

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like pyridazines in a single step from three or more starting materials. acsgcipr.org This approach is valued for its high atom economy and procedural simplicity. researchgate.net

One such method involves the copper-catalyzed multicomponent cyclization of aldehydes, hydrazines, and alkynyl esters to produce pyridazinones. nih.gov This reaction is highly regioselective, yielding the six-membered pyridazinone ring without the formation of isomeric pyrazole byproducts. nih.gov Another example is the ultrasound-promoted synthesis of pyridazinones from arenes, cyclic anhydrides, and phenylhydrazine derivatives, catalyzed by an ionic liquid. researchgate.net MCRs have also been employed in the Groebke–Blackburn–Bienaymé reaction to synthesize fused heterocyclic systems like imidazo[1,2-b]pyridazines under sustainable conditions. researchgate.net

Table 3: Multi-component Reactions for Pyridazine Synthesis

Components Catalyst/Conditions Product Type Reference
Aldehydes, Hydrazines, Alkynyl esters Copper(I) Pyridazinones nih.gov
Arenes, Cyclic anhydrides, Phenylhydrazines [bmim]Br/AlCl₃, Ultrasound Pyridazinones researchgate.net

Once the pyridazine carboxylic acid core is synthesized, the final step is often the esterification to produce the desired ethyl carboxylate. The Fischer esterification is a classic method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The reaction is an equilibrium, and typically a large excess of the alcohol is used as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com

For pyridine-based carboxylic acids, variations of this method have been developed to improve efficiency and yield. One approach involves using a strong acid salt of the pyridine (B92270) carboxylic acid ester itself as the catalyst in a cyclic process. google.com Another improved process for nicotinic acid, a pyridine carboxylic acid, utilizes a lower alkyl sulfonic acid as a catalyst and an inert, water-immiscible solvent to remove water azeotropically, driving the reaction to completion. google.com

More advanced methods, such as the Yamaguchi esterification, can also be employed. researchgate.net This reaction proceeds via a mixed anhydride formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent). Subsequent reaction with an alcohol in the presence of a base like 4-dimethylaminopyridine (DMAP) yields the desired ester. researchgate.net This method is particularly useful for substrates that may be sensitive to the harsh conditions of traditional acid-catalyzed esterification. organic-chemistry.org

Esterification Reactions in the Context of Pyridazine Carboxylates

Fischer Esterification and its Variants for Pyridazine Carboxylates

The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgorganic-chemistry.org This equilibrium-driven process is fundamental in organic synthesis. organic-chemistry.org The mechanism involves the protonation of the carbonyl group of the carboxylic acid by the catalyst (e.g., sulfuric acid), which activates it for nucleophilic attack by the alcohol. libretexts.orgorganic-chemistry.org A tetrahedral intermediate is formed, followed by a proton transfer and the elimination of water to yield the final ester. organic-chemistry.org To drive the reaction toward the product side, Le Chatelier's principle is applied, typically by removing the water formed or using an excess of the alcohol reactant. libretexts.orgorganic-chemistry.org

Historically, the synthesis of pyridine carboxylic acid esters, a related class of compounds, involved this method using sulfuric acid as a catalyst. google.com The purification process required neutralization of the acid catalyst, often with aqueous ammonia at low temperatures to prevent ester hydrolysis, followed by solvent extraction and vacuum distillation. google.com Innovations in this area include the use of a strong acid salt of the pyridine carboxylic acid ester itself as a recyclable catalyst, allowing for a more streamlined process where the product ester is distilled directly from the reaction mixture. google.com

Modern variants of esterification avoid the production of water by using coupling reagents or by starting with more activated forms of the carboxylic acid, such as acid chlorides or anhydrides. organic-chemistry.org

Table 1: Key Aspects of Fischer Esterification

Feature Description
Reactants Carboxylic Acid, Alcohol
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH) or Lewis acid. organic-chemistry.org
Mechanism 1. Protonation of carbonyl. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of water. libretexts.org
Equilibrium Control Removal of water or use of excess alcohol. libretexts.orgorganic-chemistry.org
Application Widely used for synthesizing esters, including pyridine and pyridazine carboxylates. google.com

Halogenation and Functional Group Interconversion Strategies

Halogenated pyridazines and pyridines are crucial building blocks in medicinal and agricultural chemistry, as the carbon-halogen bond provides a reactive site for further molecular diversification. nih.govchemrxiv.orgnih.gov However, the electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution (EAS) reactions, often requiring harsh conditions like high temperatures and the use of strong acids. nih.govchemrxiv.orgnih.gov

To overcome these limitations, various strategies have been developed. One approach involves converting pyridines to their N-oxides, which can then undergo 4-selective nitration. The nitro group can subsequently be displaced by a halide. nih.gov Another strategy employs a ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the pyridine into a more reactive acyclic Zincke imine intermediate, which readily undergoes regioselective halogenation under mild conditions before ring closure to form the 3-halopyridine. chemrxiv.orgnih.gov For the synthesis of chlorinated pyridazine derivatives, reagents like phosphorus oxychloride are commonly used to replace hydroxyl groups with chlorine atoms. asianpubs.orgchemicalbook.comnih.gov

The chlorine atom on a chloropyridazine or chloropyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms in the ring activate the carbon atoms for nucleophilic attack. liberty.edu This is particularly effective for halogens at the 2- and 4-positions relative to the ring nitrogen, as the negative charge of the intermediate can be stabilized on the nitrogen atom through resonance. youtube.com The 3-position is generally less reactive. youtube.com

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. youtube.comnih.govyoutube.com First, the nucleophile adds to the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring. youtube.comyoutube.com The reactivity of halopyridines in SNAr reactions can be significantly enhanced by microwave irradiation, which dramatically reduces reaction times. sci-hub.se A variety of sulfur, oxygen, and carbon nucleophiles can be used to displace the halogen, leading to a diverse range of substituted pyridines and pyridazines. sci-hub.se

The pyridazine ring is relatively stable to oxidation. chempedia.info This stability allows for the synthesis of pyrazinecarboxylic acids (a related diazine) by the oxidation of fused ring systems like quinoxalines, often using potassium permanganate. chempedia.info For pyridazine carboxylates, specific oxidative transformations can be achieved. For instance, 1,4-dihydropyridazines can be oxidized to the corresponding pyridazine-3-carboxylates using reagents like ammonium cerium (IV) nitrate. liberty.edu The oxidation of a pyrazole ring to produce a pyrazole-5-carboxylate has also been demonstrated using potassium persulfate with a sulfuric acid catalyst. google.com

The synthesis of the parent pyridazine heterocycle was first achieved through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org This highlights that oxidation reactions can be a key step in forming the core ring system or modifying its substituents.

Innovations in Green Chemistry for Pyridazine Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, economically feasible, and produce high yields with minimal waste. rasayanjournal.co.in For the synthesis of pyridazines and related heterocycles, several green approaches have been developed, including microwave-assisted synthesis and the use of ionic liquids, which offer significant advantages over traditional methods. rasayanjournal.co.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often leading to higher product yields and purity. asianpubs.orggeorgiasouthern.edu This technique has been successfully applied to the synthesis of various pyridazine and pyridazinone derivatives. asianpubs.orgnih.govgeorgiasouthern.edumdpi.comasianpubs.org For example, the condensation of a carboxylic acid with hydrazine hydrate to form a tetrahydropyridazinone, a key intermediate, can be performed efficiently under microwave heating. asianpubs.org Similarly, nucleophilic substitution reactions on halopyridines are significantly promoted by microwaves, allowing for the rapid synthesis of substituted pyridines in high yields. sci-hub.se The efficiency of microwave synthesis helps to reduce energy consumption and minimize the use of solvents, aligning with the principles of green chemistry. georgiasouthern.edumdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Often hours to days. ecnu.edu.cn Typically minutes. asianpubs.orgsci-hub.semdpi.com
Energy Efficiency Lower Higher
Yields Variable Often higher and more efficient. georgiasouthern.edumdpi.com
Purity May require extensive purification Often results in cleaner reactions and purer products. rasayanjournal.co.in
Conditions Can be harsh Generally milder conditions. mdpi.com

Application of Ionic Liquids as Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. rasayanjournal.co.inbenthamdirect.com They can function as both the solvent and catalyst in chemical reactions, often leading to improved efficiency, yield, and selectivity. ecnu.edu.cnbenthamdirect.com

In pyridazine synthesis, imidazolium-based ionic liquids have been used as effective media for inverse-electron-demand Diels-Alder reactions. ecnu.edu.cnresearchgate.net This approach significantly shortens reaction times (from days to hours) and increases product yields compared to conventional organic solvents. ecnu.edu.cnresearchgate.net The ionic liquid can be recovered and reused multiple times without a significant loss in product yield, making the process more sustainable. ecnu.edu.cnresearchgate.net The unique properties of ionic liquids can be tailored by altering their cation and anion components, allowing for fine control over the reaction environment. benthamdirect.com Their use in multicomponent, one-pot syntheses further enhances their green credentials by reducing the number of reaction steps and minimizing waste. benthamdirect.comajgreenchem.com

Solvent-Free and Mechanochemical Approaches

Solvent-free and mechanochemical synthetic methods represent a significant leap forward in green chemistry, aiming to reduce or eliminate the use of volatile organic solvents, which are major contributors to chemical waste. These techniques often lead to higher yields, shorter reaction times, and simplified purification procedures.

Mechanochemistry, in particular, utilizes mechanical force, such as grinding or milling, to induce chemical reactions. This direct input of energy can lead to unique reactivity and the formation of products that may be difficult to obtain through traditional solution-phase chemistry. While a direct mechanochemical synthesis of this compound has not been explicitly reported, analogous reactions for the synthesis of pyridazinones, key precursors, have been demonstrated. For instance, the solid-state reaction of dicarbonyl compounds with solid hydrazine (hydrazine carboxylate) by simple grinding at room temperature has been shown to produce pyridazinones in high yields without the need for a solvent or catalyst.

A plausible two-step, solvent-free approach to this compound could first involve the mechanochemical synthesis of a pyridazinone precursor. Subsequently, a solvent-free chlorination step could be employed. Research has shown that the chlorination of various hydroxy-heterocycles, including pyridazinones, can be achieved efficiently under solvent-free conditions using reagents like phosphorus oxychloride (POCl₃) in a sealed reactor. This method avoids the use of large volumes of hazardous solvents and simplifies product isolation.

Table 1: Analogous Mechanochemical Synthesis of Pyridazinone Precursors

Reactant 1Reactant 2ConditionsProductYield (%)
1,2-Dicarbonyl CompoundSolid HydrazineGrinding, Room Temp.Pyridazinone Derivative>90
1,3-Dicarbonyl CompoundHydrazine HydrateBall MillingPyrazole DerivativeHigh

Ultrasonic Irradiation Techniques

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, accelerating reactions and improving yields through the phenomenon of acoustic cavitation. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer.

The application of ultrasound has been successfully demonstrated in the synthesis of pyridazine derivatives that are structurally similar to this compound. A notable example is the one-pot, three-component synthesis of 6-aryl-3-methylpyridazine-4-carboxylic acid esters. growingscience.com This reaction, conducted in water under ultrasonic irradiation, proceeds rapidly and affords the desired products in good to high yields without the need for a catalyst. growingscience.com This approach highlights the potential for a greener synthesis of the pyridazine-4-carboxylate core.

A potential pathway for the synthesis of this compound using this technology could involve a two-step process. The first step would be the ultrasound-assisted synthesis of ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate from appropriate precursors in an aqueous medium. The subsequent step would involve the chlorination of this intermediate. While specific ultrasound-assisted chlorination of pyridazinones is not widely documented, the use of ultrasound in halogenation reactions of other heterocyclic systems suggests its potential applicability. Conventional chlorination of pyridazin-3(2H)-ones is often achieved using reagents like phosphorus oxychloride. nih.gov The application of ultrasound to this step could potentially reduce reaction times and improve energy efficiency.

Table 2: Ultrasound-Assisted Synthesis of Pyridazine-4-carboxylate Analogs

ReactantsSolventConditionsProductYield (%)Reaction Time
Arylglyoxal hydrates, β-dicarbonyl compounds, Hydrazine hydrateWaterUltrasonic Irradiation6-aryl-3-methylpyridazine-4-carboxylic acid esters75-9215-25 min

The exploration of these advanced synthetic methodologies offers promising avenues for the environmentally benign production of this compound and other valuable chemical intermediates. Further research focused on the direct, one-pot synthesis of the target molecule using these green techniques is warranted to fully realize their potential in sustainable chemical manufacturing.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyridazine (B1198779) Research

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For pyridazine derivatives, including Ethyl 3-chloropyridazine-4-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence of the atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) Analysis of Pyridazine Derivatives

Proton NMR (¹H NMR) offers critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In pyridazine systems, the chemical shifts of the ring protons are influenced by the electronegativity of the two adjacent nitrogen atoms and the nature of the substituents. researchgate.net The protons on the pyridazine ring typically appear in the aromatic region of the spectrum. For this compound, two signals are expected for the pyridazine ring protons, and two signals for the ethyl ester group. A Certificate of Analysis for this compound confirms its identity via ¹H NMR spectroscopy. chemscene.com

The expected signals for this compound would be:

A singlet for the proton at the C5 position of the pyridazine ring.

A singlet for the proton at the C6 position.

A quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group, split by the adjacent methyl protons.

A triplet for the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

The precise chemical shifts are sensitive to the solvent used. Based on data for related pyridazine structures, a representative ¹H NMR dataset can be postulated. google.com

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (pyridazine) ~8.9 - 9.2 Singlet N/A
H-6 (pyridazine) ~7.7 - 8.0 Singlet N/A
-OCH₂CH₃ ~4.4 - 4.6 Quartet ~7.1
-OCH₂CH₃ ~1.3 - 1.5 Triplet ~7.1

Note: These are predicted values based on analogous structures and may vary with experimental conditions.

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridazine ring are highly dependent on the substitution pattern. In this compound, seven distinct carbon signals are expected. The carbons directly attached to electronegative atoms (nitrogen, oxygen, chlorine) will be deshielded and appear at a higher chemical shift (downfield).

The expected signals include:

Four signals for the pyridazine ring carbons (C3, C4, C5, C6).

One signal for the carbonyl carbon (C=O) of the ester.

Two signals for the ethyl group carbons (-OCH₂ and -CH₃).

The carbonyl carbon is typically found in the 160-170 ppm range, while the pyridazine ring carbons appear in the aromatic region (approximately 120-160 ppm).

Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester) ~165
C-3 (C-Cl) ~155
C-6 ~152
C-4 (C-COOEt) ~135
C-5 ~130
-OCH₂CH₃ ~62
-OCH₂CH₃ ~14

Note: These are predicted values based on analogous structures and may vary with experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Complex Structures

For complex molecules or to confirm assignments made from 1D spectra, 2D NMR techniques are employed. nih.gov These experiments reveal correlations between nuclei, providing a detailed structural map.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). chemscene.com It would be used to definitively assign the signals for C5/H5, C6/H6, and the carbons and protons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.gov It is crucial for identifying quaternary carbons (those with no attached protons), such as the C3, C4, and the carbonyl carbon in the target molecule. For instance, correlations would be expected from H5 to C3, C4, and C6, and from the methylene protons of the ethyl group to the carbonyl carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This can be useful for determining the preferred conformation of the ethyl ester group relative to the pyridazine ring.

Infrared (IR) Spectroscopy in Pyridazine Compound Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group of the ethyl ester, typically appearing in the range of 1720-1740 cm⁻¹.

C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The pyridazine ring will exhibit several medium to strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of aromatic ring systems. liberty.edu

C-H Stretches: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to produce an absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
C-H (Aromatic) Stretch 3050 - 3150 Medium
C-H (Aliphatic) Stretch 2850 - 3000 Medium
C=O (Ester) Stretch 1720 - 1740 Strong
C=C / C=N (Ring) Stretch 1400 - 1600 Medium-Strong
C-O (Ester) Stretch 1100 - 1300 Strong
C-Cl Stretch 600 - 800 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like pyridazine absorb UV light, promoting electrons from lower energy molecular orbitals to higher energy ones.

For pyridazine and its derivatives, two main types of electronic transitions are observed:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths (e.g., 220-270 nm). researchgate.net

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These are lower in energy and result in weaker absorption bands at longer wavelengths (e.g., 290-380 nm). researchgate.net

The presence of substituents like the chloro and carboxylate groups can shift the position and intensity of these absorption maxima (a phenomenon known as a chromophoric shift). The specific absorption maxima for this compound would depend on the solvent used, as solvent polarity can stabilize the ground or excited states differently. fdbio-rptu.de

Table 4: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength (λₘₐₓ, nm) Molar Absorptivity (ε)
π → π* ~250 - 280 High
n → π* ~320 - 350 Low

Note: Values are estimations based on the pyridazine chromophore and can shift based on substitution and solvent.

Mass Spectrometry and Elemental Analysis for Compound Verification

Mass spectrometry and elemental analysis are fundamental techniques for verifying the molecular weight and elemental composition of a newly synthesized compound, providing the first layer of evidence for its structural identity.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The resulting mass spectrum provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer valuable insights into its structure. For this compound, with a molecular formula of C7H7ClN2O2, the expected monoisotopic mass is approximately 186.02 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]+• would be observed at an m/z corresponding to the molecular weight. The presence of a chlorine atom would be indicated by an isotopic pattern for the molecular ion, with a characteristic [M+2]+• peak approximately one-third the intensity of the [M]+• peak, reflecting the natural abundance of the 37Cl isotope.

Furthermore, the fragmentation of the molecular ion would be expected to yield characteristic daughter ions. Common fragmentation pathways for an ethyl ester include the loss of an ethoxy radical (•OCH2CH3) or an ethylene molecule (C2H4) via a McLafferty rearrangement, if a gamma-hydrogen is available. The pyridazine ring itself can also undergo characteristic fragmentation. Analysis of these fragments allows for the piecewise reconstruction of the molecule's structure, confirming the presence of the ethyl carboxylate and chloropyridazine moieties.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. For this compound (C7H7ClN2O2), the theoretical elemental composition would be calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01784.0745.06
Hydrogen (H)1.0177.073.79
Chlorine (Cl)35.45135.4518.99
Nitrogen (N)14.01228.0215.01
Oxygen (O)16.00232.0017.15
Total 186.61 100.00

Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the proposed molecular formula of C7H7ClN2O2.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For this compound, obtaining a suitable single crystal would allow for its analysis by XRD. The diffraction pattern of X-rays passing through the crystal would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting structural data would confirm the planar nature of the pyridazine ring and provide the precise bond lengths and angles for all constituent atoms. It would also reveal the conformation of the ethyl carboxylate group relative to the pyridazine ring. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal structure.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from a successful single-crystal XRD study.

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.5
b (Å)12.3
c (Å)7.9
α (°)90
β (°)105.2
γ (°)90
Volume (ų)795.4
Z4
Density (calculated) (g/cm³)1.55
R-factor (%)4.5

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a cornerstone of computational chemistry for predicting a wide array of molecular properties.

Optimization of Molecular Crystal Structures

A primary application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation. For Ethyl 3-chloropyridazine-4-carboxylate, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The calculations, often performed using a basis set like B3LYP/6-311+G(2d,p), can be validated by comparing the computationally optimized structure with experimental data from X-ray crystallography, if available. bldpharm.com This ensures that the computational model is a reliable representation of the molecule's actual structure.

Prediction of Electronic Properties (e.g., HOMO-LUMO Energy Levels, MEP, FMOs)

DFT is highly effective for elucidating the electronic characteristics of a molecule. Key properties derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP) surface are critical for understanding chemical reactivity.

HOMO and LUMO: The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its ability to act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. libretexts.orghuji.ac.il A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Different colors on the MEP surface represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atoms of the carboxylate group, highlighting them as sites for hydrogen bonding and electrophilic interaction.

Table 1: Conceptual Electronic Properties from DFT This table illustrates the type of data obtained from DFT calculations and the general interpretation of these properties. Specific values for this compound are not available.

PropertyDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability. Higher energy means it is a better electron donor.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability. Lower energy means it is a better electron acceptor.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO).Predicts chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP)A map of charge distribution on the molecule's surface.Identifies sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

Hirshfeld Surface Analysis and Intermolecular Interactions

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts. This plot allows for the quantification of the percentage contribution of each type of interaction to the crystal packing. For a molecule like this compound, one would expect significant contributions from contacts involving hydrogen (H···H, H···C/C···H, H···O/O···H) and chlorine (H···Cl/Cl···H), given its elemental composition.

Table 2: Illustrative Hirshfeld Surface Analysis Data for a Heterocyclic Compound The following data, based on findings for a related chloro-substituted heterocyclic molecule nih.govresearchgate.net, is for illustrative purposes to show typical contributions to crystal packing. It does not represent actual data for this compound.

Interaction TypeExample Percentage Contribution (%)
H···H30.9%
Cl···H/H···Cl20.7%
C···H/H···C16.8%
O···H/H···O11.4%
N···H/H···N4.0%
Other16.2%

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is a fundamental tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Affinities and Interaction Sites

Docking algorithms calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A more negative value typically indicates a stronger and more stable interaction. ekb.eg The simulation also reveals the specific binding pose of the ligand within the receptor's active site and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Correlation of Molecular Descriptors (e.g., cLogP) with Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. One of the most common descriptors is the calculated LogP (cLogP), which measures the lipophilicity of a compound. Lipophilicity is a critical factor influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to a target.

For this compound, a predicted value for its lipophilicity, XlogP, is available. uni.lu This descriptor can be correlated with biological activity in a series of related compounds. Generally, a parabolic relationship exists between LogP and activity, where an optimal lipophilicity range is required for a compound to effectively reach its target and exert its effect. While the predicted value for this single compound exists, a full study correlating this descriptor with a specific biological activity for a series of analogs containing the this compound scaffold has not been identified in the reviewed literature.

Predicted Physicochemical Properties

Descriptor Value Source
Molecular Formula C₇H₇ClN₂O₂ uni.lu
Molecular Weight 186.6 g/mol nih.gov

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. uni.lu This model serves as a 3D query to screen large compound libraries for new potential leads or to guide the optimization of existing leads to enhance activity and selectivity. sigmaaldrich.com

The process involves:

Identifying a set of active molecules.

Superimposing them to find common chemical features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Generating a 3D model that represents this common arrangement.

For this compound to be part of a pharmacophore study, it would typically be included in a set of molecules with known activity against a specific biological target. The model generated would highlight which of its features (e.g., the pyridazine nitrogen atoms, the chloro group, the carbonyl oxygen) are crucial for binding. This information is invaluable for lead optimization, suggesting modifications that could improve interaction with the target receptor. sigmaaldrich.com Currently, specific pharmacophore models derived from or used to optimize this compound are not described in the available scientific literature.

ADME (Absorption, Distribution, Metabolism, Excretion) and Druglikeness Predictions

In silico prediction of ADME properties is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. Various computational models are used to predict properties like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

"Druglikeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Table of Mentioned Compounds

Compound Name

Role As a Synthetic Intermediate for Advanced Chemical Structures

Precursor in the Synthesis of Fused Heterocyclic Systems

The compound is an instrumental precursor for synthesizing various fused heterocyclic systems. The chlorine atom at the 3-position acts as a leaving group, facilitating cyclization reactions, while the ester at the 4-position can be retained or modified to influence the final properties of the molecule.

The imidazo[1,2-b]pyridazine core is a significant scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents nih.govdergipark.org.tr. The standard synthesis of this bicyclic system involves the condensation of a 3-aminopyridazine derivative with an α-haloketone nih.gov.

For Ethyl 3-chloropyridazine-4-carboxylate to be utilized in this pathway, a nucleophilic substitution of the chlorine atom with an amino group is the necessary first step. This transformation yields a 3-aminopyridazine intermediate, which can then undergo cyclization. The subsequent reaction with an appropriate α-halocarbonyl compound would lead to the formation of an ethyl imidazo[1,2-b]pyridazine-carboxylate derivative. This fused heterocyclic ester serves as a versatile intermediate for further functionalization.

Pyrrolo[1,2-b]pyridazine Systems: The synthesis of pyrrolo[1,2-b]pyridazines can be achieved through several routes, often involving the cyclization of pyridazine (B1198779) derivatives. While direct synthesis from this compound is not prominently documented, analogous reactions suggest plausible pathways. One common method involves the reaction of 3-chloropyridazines with compounds that can form a two-carbon bridge, leading to the pyrrole (B145914) ring fusion.

Tetrazolo[1,5-b]pyridazine Systems: The formation of the tetrazolo[1,5-b]pyridazine ring system from a chloropyridazine precursor is a well-established transformation. This is typically achieved through a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by an azide ion (from a source like sodium azide), followed by intramolecular cyclization. The reaction of 3,6-dichloropyridazine with hydrazine, followed by diazotization, is another established route to form a 6-chlorotetrazolo[1,5-b]pyridazine nih.gov. It is highly probable that this compound would undergo a similar reaction. The initial substitution of the chlorine atom with hydrazine would yield Ethyl 3-hydrazinylpyridazine-4-carboxylate. Subsequent treatment with a diazotizing agent like sodium nitrite in an acidic medium would trigger the cyclization to form the fused tetrazole ring, yielding an ethyl tetrazolo[1,5-b]pyridazine-carboxylate. This resulting fused system is a nitrogen-rich scaffold of interest in the development of energetic materials and pharmaceuticals researchgate.netchemimpex.com.

Fused heterocyclic systems derived from this compound, particularly imidazo[1,2-b]pyridazines, are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets nih.gov. The ethyl carboxylate group on these scaffolds is a key handle for derivatization.

For instance, the ethyl ester of an imidazo[1,2-b]pyridazine can be hydrolyzed to its corresponding carboxylic acid chemimpex.com. This carboxylic acid is a crucial intermediate for creating complex pharmaceutical structures via amide bond formation. By coupling this acid with a diverse range of amines, medicinal chemists can generate large libraries of compounds with varied substituents. This approach allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This strategy has been successfully employed in the development of potent kinase inhibitors for cancer therapy and agents targeting inflammatory diseases nih.govchemimpex.comresearchgate.net.

Intermediate ScaffoldDerivatization StepTarget Application
Ethyl imidazo[1,2-b]pyridazine-carboxylateHydrolysis to carboxylic acid, followed by amide couplingKinase inhibitors (Oncology), Anti-inflammatory agents
Ethyl tetrazolo[1,5-b]pyridazine-carboxylateEster modification, substitution of other ring positionsCNS agents, Energetic materials
Ethyl pyrazolo[3,4-c]pyridazine-carboxylateN-alkylation, further ring substitutionsCNS agents (e.g., Anticonvulsants)

Building Block for Polyfunctionalized Heterocycles

Beyond fused systems, this compound is a valuable building block for creating pyridazines with multiple functional groups. The differential reactivity of the chloro and ester groups allows for sequential and controlled modifications.

The chlorine atom at the C3 position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) nih.gov. This reactivity allows for the introduction of a wide variety of functional groups by reacting the compound with different nucleophiles.

A key example is the reaction with hydrazine hydrate or N-monosubstituted hydrazines. Research on the closely related Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate has shown that it readily reacts with these nucleophiles nih.gov. The hydrazine displaces the chlorine atom to form a 3-hydrazinylpyridazine derivative. This intermediate can then undergo intramolecular cyclization between the hydrazinyl group and the adjacent ester function to create a fused pyrazolone ring, resulting in a pyrazolo[3,4-c]pyridazine system nih.gov. This reaction highlights the utility of this compound in constructing other important fused heterocyclic cores. Other nitrogen, oxygen, and sulfur nucleophiles can also be employed to introduce diverse functionalities at the 3-position.

Table of Reactions with Nucleophiles

Nucleophile Intermediate Product Final Product (if cyclized)
Hydrazine Hydrate Ethyl 3-hydrazinylpyridazine-4-carboxylate Pyrazolo[3,4-c]pyridazinone derivative
Substituted Hydrazines Ethyl 3-(N'-substituted-hydrazinyl)pyridazine-4-carboxylate N-substituted pyrazolo[3,4-c]pyridazinone
Amines (R-NH2) Ethyl 3-(alkyl/arylamino)pyridazine-4-carboxylate -
Thiols (R-SH) Ethyl 3-(alkyl/arylthio)pyridazine-4-carboxylate -

Pyrazoline/Pyrazole Motifs: As detailed previously, this compound is an excellent precursor for pyrazole-fused systems. The reaction with hydrazine leads directly to the formation of pyrazolo[3,4-c]pyridazine derivatives nih.gov. These compounds have been investigated for their effects on the central nervous system, including potential anticonvulsant activity nih.gov. The pyrazole ring, being the aromatic form of a pyrazoline, is a critical motif in many biologically active compounds.

Chalcogen Motifs: The incorporation of chalcogens, primarily sulfur, can be achieved through nucleophilic substitution of the chlorine atom with sulfur-containing nucleophiles. For instance, reaction with thiols (R-SH) or sodium hydrosulfide (NaSH) would introduce a thioether or a thiol group at the 3-position of the pyridazine ring, respectively. A reaction between a 3-chloropyridazine derivative and thiourea is a known method to introduce a sulfur-containing group, which can lead to the formation of pyridazinethione derivatives nih.gov. These sulfur-functionalized pyridazines can serve as intermediates for the synthesis of other sulfur-containing heterocycles or as compounds with potential biological activities themselves.

Intermediate in Agrochemical and Industrial Applications

The chemical architecture of this compound offers multiple reactive sites, allowing for a variety of chemical transformations. This versatility is harnessed in the synthesis of agrochemicals where the pyridazine core is a key pharmacophore. The presence of the chlorine atom and the ethyl carboxylate group allows for sequential and controlled modifications, leading to the construction of elaborate molecules with desired biological activities.

This compound is a key starting material in the multi-step synthesis of precursors for the powerful insecticide, Chlorantraniliprole. The synthesis of this anthranilic diamide insecticide relies on the construction of a complex pyrazole carboxylic acid intermediate.

One of the critical intermediates in the synthesis of Chlorantraniliprole is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Various patented synthetic routes lead to this crucial precursor, and while not always explicitly detailed in every publication, the synthesis of analogous pyrazole structures often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. In this context, derivatives of this compound can be transformed into reactive intermediates that, upon reaction with a substituted hydrazine, can form the desired pyrazole ring structure.

Table 1: Key Intermediates in Chlorantraniliprole Synthesis

Compound Name Role in Synthesis
This compound Starting material for pyrazole precursors
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Key intermediate for amide coupling
2-amino-5-chloro-N,3-dimethylbenzamide Amine component for amide coupling

The pyridazine moiety is a well-established scaffold in the design of herbicides and plant growth regulators. ekb.egresearchgate.netnih.gov These compounds often function by interfering with essential biochemical pathways in plants, such as photosynthesis or amino acid biosynthesis. The structural features of this compound make it an attractive starting point for the synthesis of novel pyridazine-based agrochemicals.

Research into pyridazine derivatives has shown that modifications to the pyridazine ring can lead to compounds with significant herbicidal activity. For instance, a recent study published in 2024 detailed the development of novel pyridazine herbicides that target the phytoene (B131915) desaturase (PDS) enzyme in plants. nih.gov While this specific study did not start from this compound, it highlights the potential of the pyridazine scaffold in creating new herbicidal molecules. The chloro and carboxylate functionalities on this compound provide convenient handles for synthetic chemists to introduce various substituents and explore the structure-activity relationships of new pyridazine derivatives.

The development of plant growth regulators also benefits from the chemical diversity offered by pyridazine-based intermediates. Plant growth regulators are organic compounds that, in low concentrations, can modify plant growth processes. nih.govoregonstate.eduahdb.org.uk By chemically modifying this compound, researchers can generate libraries of novel compounds to be screened for plant growth regulating activity.

Table 2: Classes of Agrochemicals with Pyridazine Scaffolds

Agrochemical Class Mode of Action (Example) Reference
Herbicides Inhibition of Photosystem II researchgate.net
Herbicides Phytoene Desaturase (PDS) Inhibition nih.gov
Insecticides Ryanodine Receptor Modulation chemicalbook.com

Mechanistic Investigations of Chemical Reactions

Reaction Mechanisms of Ethyl 3-chloropyridazine-4-carboxylate

The reactivity of this compound is largely dictated by the electron-deficient nature of the pyridazine (B1198779) ring and the interplay between the chloro and carboxylate substituents. This section delves into the mechanistic details of its key transformations.

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for this compound. The electron-withdrawing pyridazine ring, further activated by the adjacent ester group, facilitates the attack of nucleophiles at the C-3 position, leading to the displacement of the chloride ion.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. nih.gov In the first step, the nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized Meisenheimer intermediate. nih.gov This step is typically the rate-determining step. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

The reactivity of pyridazine derivatives in SNAr reactions is influenced by the nature of the nucleophile and the substituents on the ring. For instance, studies on related halopyridazines have shown that the regioselectivity of nucleophilic substitution can be dependent on the nucleophile. brighton.ac.uk While a wide array of nucleophiles can be employed, including amines, alkoxides, and thiolates, the specific conditions often need to be tailored for optimal reactivity.

The presence of the ester group at the C-4 position plays a crucial role in activating the C-3 position for nucleophilic attack. This activation stems from the electron-withdrawing nature of the ester, which helps to stabilize the negative charge developed in the Meisenheimer intermediate. masterorganicchemistry.com Theoretical studies on similar heterocyclic systems have highlighted the importance of both electrostatic and orbital interactions in determining the regioselectivity of SNAr reactions. mdpi.com While atomic charges can indicate sites susceptible to nucleophilic attack, the frontier molecular orbitals (specifically the LUMO) often provide a better prediction of the reaction's regioselectivity. mdpi.com

It is worth noting that while the two-step mechanism is common, concerted SNAr (cSNAr) mechanisms, where bond formation and bond breaking occur in a single step, have also been proposed, particularly with certain nucleophiles and substrates. nih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

FactorInfluence on Reaction Rate and Selectivity
Nucleophile Stronger nucleophiles generally lead to faster reaction rates. The nature of the nucleophile can also influence the regioselectivity in polysubstituted pyridazines. brighton.ac.uk
Leaving Group The "element effect" (F > Cl ≈ Br > I) is often observed in SNAr reactions where the addition of the nucleophile is rate-determining. nih.gov
Solvent Polar aprotic solvents are typically used to solvate the cation and facilitate the reaction.
Substituents Electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

The ester functional group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. These reactions typically proceed through nucleophilic acyl substitution mechanisms.

Ester Hydrolysis:

Ester hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com After a series of proton transfers, the ethoxy group is eliminated as ethanol (B145695), and the carboxylic acid is formed after deprotonation. libretexts.orgyoutube.com To drive the equilibrium towards the carboxylic acid, an excess of water is typically used. mnstate.edu

Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible. A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com The intermediate then collapses, expelling the ethoxide ion as the leaving group to form the carboxylic acid. libretexts.org In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion. libretexts.orgyoutube.com Acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.

Transesterification:

Transesterification involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org For instance, in an acid-catalyzed transesterification, the alcohol reactant attacks the protonated carbonyl, and after proton transfers, ethanol is eliminated. libretexts.org

While less common for this specific molecule, the pyridazine ring can participate in cycloaddition reactions, and the reactive functional groups can be involved in condensation reactions.

Cycloaddition Reactions:

Pyridazines can act as the diene component in inverse-electron-demand Diels-Alder reactions, a type of [4+2] cycloaddition. mdpi.comrsc.org This reactivity is enhanced by the electron-deficient nature of the pyridazine ring. The reaction involves the combination of the pyridazine (diene) with an electron-rich dienophile (e.g., an enamine or a silyl (B83357) enol ether) to form a bicyclic adduct. organic-chemistry.orgacsgcipr.org This adduct can then undergo a retro-Diels-Alder reaction, often with the extrusion of a small molecule like nitrogen gas, to yield a new aromatic or heteroaromatic ring. mdpi.com The regioselectivity and stereochemistry of these reactions are key aspects of their mechanistic investigation. nih.gov

Condensation Reactions:

The functional groups of this compound can participate in condensation reactions. For example, the ester group could potentially react with a suitable partner in a Dieckmann-type cyclization if an appropriate intramolecular nucleophile is present. researchgate.net More commonly, derivatives of this compound, such as those where the chloro group has been substituted, can undergo condensation. For instance, pyridazine derivatives with adjacent amino and carboxylic acid functionalities can be used to synthesize fused heterocyclic systems. researchgate.net Also, reactions of related pyridazine systems with active methylene (B1212753) compounds can lead to the formation of new heterocyclic rings through condensation and subsequent cyclization pathways. nih.govnih.gov

Catalytic Approaches and Reaction Kinetics

The efficiency and selectivity of reactions involving this compound can be significantly enhanced through the use of catalysts. Understanding the kinetics of these transformations provides valuable insights into the reaction mechanisms and helps in optimizing reaction conditions.

Catalysts play a pivotal role in many of the transformations of this compound and its derivatives.

In Nucleophilic Substitution: While many SNAr reactions proceed without a catalyst, transition metal catalysts, particularly those based on palladium and copper, are widely used in cross-coupling reactions to form C-C, C-N, and C-O bonds at the C-3 position. For instance, Suzuki-Miyaura cross-coupling reactions, catalyzed by palladium complexes, can be used to introduce aryl or vinyl groups. acs.org Copper catalysts are also effective, for example, in the C-H arylation of related heterocyclic systems. mdpi.com The choice of catalyst and ligands is crucial for achieving high efficiency and selectivity. researchgate.net

In Cycloaddition Reactions: Lewis acids can mediate inverse-electron-demand Diels-Alder reactions of pyridazines, influencing the regioselectivity of the cycloaddition. organic-chemistry.org Transition metal catalysts, including those based on copper, nickel, and rhodium, have also been employed to promote various cycloaddition pathways involving pyridazine systems. nih.govuchicago.edu

In Ester Transformations: Acid and base catalysts are fundamental to ester hydrolysis and transesterification, as detailed in section 6.1.2.

Table 2: Examples of Catalysts Used in Pyridazine Chemistry

Reaction TypeCatalyst ExamplesRole of Catalyst
Suzuki-Miyaura Coupling Palladium(0) complexesFacilitates oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.
C-H Arylation Copper(I) iodide/1,10-phenanthrolinePromotes the coupling of C-H bonds with aryl halides. mdpi.com
Diels-Alder Reaction Lewis Acids (e.g., AlCl3, ZnCl2)Activates the diene or dienophile and can control regioselectivity. organic-chemistry.org
[3+2] Cycloaddition Copper(I), Rhodium(II)Catalyzes the formation of five-membered rings. nih.gov

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering deeper mechanistic understanding.

For nucleophilic aromatic substitution reactions , kinetic studies often reveal the order of the reaction with respect to the substrate and the nucleophile. For many SNAr reactions, the rate is first-order in both the aryl halide and the nucleophile, consistent with a bimolecular rate-determining step (the formation of the Meisenheimer intermediate). nih.govzenodo.org However, more complex kinetics can be observed, sometimes indicating a change in the rate-determining step or the involvement of catalyst or solvent molecules in the transition state. nih.gov Hammett plots, which correlate reaction rates with substituent electronic effects, can provide evidence for the development of charge in the transition state, supporting proposed mechanisms. nih.gov

For ester hydrolysis , kinetic studies can elucidate the role of the catalyst. In acid-catalyzed hydrolysis, the rate is typically proportional to the concentration of the protonated ester. In base-promoted saponification, the rate is often first-order in both the ester and the hydroxide ion.

The photocatalytic degradation of pyridazine and related N-heterocyclic aromatics has also been studied, with kinetics showing that the rate of degradation is influenced by the number and position of nitrogen atoms in the ring. nih.gov Such studies, while not directly on this compound, provide insights into the inherent reactivity of the pyridazine core.

Kinetic investigations into the C(sp2)-C(sp3) coupling of related aryl halides have shown that the initial reaction rate is influenced by the electronic nature of the substituents on the aryl halide, with electron-withdrawing groups increasing the rate. acs.org This aligns with the general principles of nucleophilic attack on electron-deficient aromatic systems.

Future Directions and Emerging Research Avenues

Development of Novel Pyridazine (B1198779) Derivatives

The chemical reactivity of Ethyl 3-chloropyridazine-4-carboxylate, particularly the chlorine atom, makes it a valuable precursor for the development of novel and complex pyridazine derivatives. The chlorine atom serves as a convenient leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of fused heterocyclic systems. mdpi.com

Researchers are actively exploring its use in creating compounds with significant biological potential. For instance, the general class of 6-chloropyridazin-3-yl derivatives has been synthesized and shown to be active as nicotinic agents, with compounds exhibiting high affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Furthermore, molecular hybridization strategies are being employed to combine the chloropyridazine moiety with other pharmacophores to produce potent anticancer agents. nih.gov

The versatility of chloropyridazines as synthetic intermediates is further demonstrated by their conversion into more complex fused systems. For example, 3-chloro-pyridazine-4-carbonitrile derivatives can react with potassium thiocyanate (B1210189) to form isothiocyanates, which are key intermediates for synthesizing pyrimido[4,5-c]pyridazine (B13102040) and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine structures. researchgate.net This highlights a research trend where the foundational pyridazine ring is used as a scaffold to build larger, polycyclic molecules with potentially unique properties. researchgate.net The synthesis of pyrido[3,4-c]pyridazines is another area of focus, where chloro-substituted pyridazines act as building blocks for further derivatization through reactions like amine substitutions and Suzuki arylations. mdpi.com

These efforts underscore a clear research trajectory aimed at expanding the library of pyridazine-containing compounds for applications in medicinal chemistry and beyond. researchgate.netbenthamdirect.com

Sustainable Synthetic Methodologies

A significant push in modern organic chemistry is the development of sustainable and environmentally friendly synthetic methods. Research into the synthesis of pyridazines, including derivatives of this compound, reflects this trend. Traditional methods are being replaced by more efficient, cost-effective, and greener alternatives. organic-chemistry.org

Key advancements include:

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to improve reaction yields and dramatically reduce reaction times for the synthesis of pyridazine derivatives. mdpi.com

Metal-Free Reactions : To avoid the cost and toxicity associated with heavy metal catalysts, metal-free protocols are being developed. An example is the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, which provides a sustainable and cost-effective route to pyridazines under neutral conditions. organic-chemistry.orgorganic-chemistry.org

Catalytic One-Pot Reactions : Multi-component, one-step annelation reactions are being explored to increase efficiency and reduce waste by minimizing intermediate purification steps. mdpi.com

Novel Cyclization Strategies : Researchers are investigating various catalytic and non-catalytic cyclization methods, such as the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones and TBAI/K₂S₂O₈-promoted [4+2] annulation reactions, to access the pyridazine core under mild conditions. organic-chemistry.org

These modern approaches are not only more environmentally benign but also expand the synthetic toolbox, allowing for the creation of functionalized pyridazines that were previously difficult to access. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyridazine Synthesis

MethodologyKey FeaturesAdvantagesReference(s)
Microwave Irradiation Uses microwave energy to heat reactions.Faster reaction times, improved yields. mdpi.com
Metal-Free Diels-Alder Inverse electron-demand aza-Diels-Alder reaction.Sustainable, cost-effective, avoids metal catalysts. organic-chemistry.orgorganic-chemistry.org
Catalytic Annulation Three-component, one-step cyclization.High efficiency, atom economy, reduced waste. mdpi.com
Copper-Catalyzed Cyclization 6-endo-trig cyclization of unsaturated hydrazones.Mild conditions, good yields, high regioselectivity. organic-chemistry.org

Advanced Spectroscopic and Computational Techniques

The characterization of novel pyridazine derivatives heavily relies on a combination of advanced spectroscopic and computational methods. These techniques are indispensable for confirming molecular structures, understanding electronic properties, and predicting biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, and even ¹⁵N NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate the structures of newly synthesized compounds. nih.govmdpi.com For example, detailed NMR studies have been crucial in determining the tautomeric forms of pyridazinone derivatives in various solvents. mdpi.com

Beyond structural confirmation, computational chemistry provides profound insights into the behavior of these molecules. Key computational approaches include:

Density Functional Theory (DFT) : Used to investigate the geometric and electronic characteristics of pyridazinones, including the analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps. nih.gov

Molecular Docking : This technique simulates the interaction between a molecule and a protein's binding site. It is widely used to predict the binding affinity and mode of action of potential drug candidates, such as pyridazinone derivatives targeting bacterial proteins or enzymes like COX/LOX. nih.govmdpi.com

Molecular Modeling : Used to determine the preferred conformations of flexible molecules in different environments, such as in aqueous solution, which is crucial for understanding their pharmacophoric features. nih.gov

Collision Cross Section (CCS) Prediction : In conjunction with ion mobility-mass spectrometry, computational methods are used to predict the CCS values of molecules, providing an additional parameter for their identification and characterization. uni.lu

Fluorescence Spectroscopy : This technique is employed to study the interactions of pyridazine derivatives with biological macromolecules like plasma proteins (e.g., HSA and AAG), offering insights into their pharmacokinetic properties. mdpi.com

These integrated approaches, combining synthesis, spectroscopy, and computation, are accelerating the discovery and development of new functional molecules based on the pyridazine scaffold.

Table 2: Advanced Analytical Techniques for Pyridazine Characterization

TechniqueApplicationInsights GainedReference(s)
Multinuclear NMR Structure Elucidation, Tautomerism StudiesConnectivity, stereochemistry, isomeric forms. mdpi.comnih.gov
Fluorescence Spectroscopy Protein Binding StudiesDrug-protein interactions, pharmacokinetics. mdpi.com
Density Functional Theory (DFT) Electronic Structure AnalysisMolecular orbitals, electrostatic potential, reactivity. nih.gov
Molecular Docking Binding Mode PredictionLigand-receptor interactions, biological activity. nih.govmdpi.com
Ion Mobility-MS with CCS Structural CharacterizationSize, shape, and conformation of ions. uni.lu

Exploration of Undiscovered Reactivity Profiles

While the nucleophilic substitution of the chlorine atom is a well-known reaction of this compound, ongoing research seeks to uncover novel and unexpected reactivity profiles of the pyridazine ring system. This exploration can lead to the development of unprecedented synthetic transformations and new molecular entities.

One area of interest is the use of pyridazine precursors in novel cycloaddition reactions. The inverse electron demand Diels-Alder reaction, for instance, utilizes related nitrogen-rich heterocycles like 1,2,4,5-tetrazines to construct the pyridazine ring with high regiocontrol. mdpi.comorganic-chemistry.org Similarly, the aza-Diels-Alder reaction of 1,2,3-triazines offers another unconventional route to pyridazine derivatives. organic-chemistry.org

Research is also uncovering surprising reactions, such as an unexpected metal-free C-C bond cleavage of 1,3-dicarbonyl compounds that leads to the formation of 3,6-diarylpyridazines. organic-chemistry.org The ability to control regioselectivity in reactions involving di-substituted pyridazines is another active field of study. For example, the regioselective nucleophilic substitution at the 4-position of a 4,6-dichloropyridazine derivative demonstrates that the reactivity of different sites on the ring can be finely tuned and exploited for specific synthetic outcomes. mdpi.com

By pushing the boundaries of known reactions and investigating unconventional starting materials and pathways, chemists are continuously expanding the synthetic utility of the pyridazine core. organic-chemistry.org

Applications in New Material Sciences

While the applications of pyridazine derivatives have traditionally been dominated by the pharmaceutical and agrochemical industries, emerging research is exploring their potential in the field of material science. researchgate.netbenthamdirect.com The unique properties of N-heterocyclic compounds, such as their planarity, aromaticity, and electronic characteristics, make them attractive candidates for advanced materials.

A key emerging application is in the development of novel organic semiconductors. Research has identified pyridazines as a class of compounds with potential use in electronic devices. liberty.edu Their rigid, aromatic structure can facilitate π-π stacking and charge transport, which are desirable properties for semiconductor materials.

Furthermore, the high nitrogen content of the pyridazine ring suggests potential applications in the field of high-energy materials. mdpi.com The development of efficient synthetic strategies for constructing these nitrogen-containing heterocycles is seen as a crucial step toward creating new materials for advanced technologies. organic-chemistry.orgmdpi.com Although this area is less developed compared to their biological applications, the initial findings suggest that pyridazine-based structures, derivable from versatile building blocks like this compound, represent a promising and underexplored frontier in materials science.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for Ethyl 3-chloropyridazine-4-carboxylate?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, analogous pyridazine derivatives are prepared by reacting chlorinated pyridazine intermediates with ethyl carboxylate groups under basic conditions (e.g., using K₂CO₃ in polar aprotic solvents like DMF at 80–100°C) . Post-reaction, the product is isolated via extraction and purified using silica gel chromatography .
  • Key Considerations : Optimize reaction time and temperature to minimize side products. Monitor progress via TLC or HPLC.

Q. What purification techniques are effective for this compound?

  • Methodology : Silica gel column chromatography with gradients of ethyl acetate/hexane is widely used for purification . Recrystallization from ethanol or dichloromethane-hexane mixtures can further enhance purity.
  • Validation : Purity should be confirmed via HPLC (>95%) and melting point analysis .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks to confirm the pyridazine ring, ethyl ester, and chlorine substituents .
  • LC-MS : Validate molecular weight ([M+H]⁺ expected at 201.03 for C₇H₇ClN₂O₂) .
  • Elemental Analysis : Verify C, H, N, and Cl percentages (±0.3% theoretical) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal . Challenges include obtaining high-quality crystals (via slow vapor diffusion) and addressing disorder in the ethyl ester group .
  • Data Interpretation : Use CCDC software to analyze bond lengths, angles, and intermolecular interactions (e.g., π-stacking in pyridazine rings) .

Q. How can researchers resolve contradictions in synthetic yields under varying conditions?

  • Case Study : If yields drop at higher temperatures, investigate side reactions (e.g., dechlorination or ester hydrolysis) via LC-MS or ¹H NMR .
  • Optimization : Design a DoE (Design of Experiments) to test variables (solvent polarity, base strength). For example, switching from DMF to NMP may improve solubility and reduce decomposition .

Q. What computational approaches elucidate the reactivity of the chloropyridazine ring?

  • Methods :

  • DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic attack sites) using Gaussian or ORCA .
  • Molecular Dynamics : Simulate solvation effects on reaction kinetics in polar solvents .
    • Validation : Compare computational predictions with experimental substituent effects (e.g., replacing Cl with F alters electron density) .

Methodological Best Practices

  • Data Presentation : Follow IUCr guidelines for crystallographic data, including CIF files for SCXRD . Use SI units and significant figures consistently .
  • Stability Studies : Store the compound in anhydrous, dark conditions at –20°C to prevent hydrolysis. Monitor degradation via periodic NMR .
  • Safety Protocols : Use fume hoods for synthesis and PPE (gloves, goggles) due to potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.